

# Application Notes and Protocols: Determination of IC50 Values from ABTS Assay

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## Compound of Interest

Compound Name: ABTS

Cat. No.: B1221041

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## Introduction

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (**ABTS**) assay is a widely used method for determining the antioxidant capacity of various substances.[1][2] This assay is based on the ability of antioxidants to scavenge the stable **ABTS** radical cation (**ABTS•+**), a blue-green chromophore.[2][3][4] The reduction of the **ABTS•+** by an antioxidant to its colorless neutral form is measured by a decrease in absorbance at 734 nm.[1][5] The antioxidant activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the **ABTS•+** radicals.[6]

## Principle of the ABTS Assay

The **ABTS** assay measures the ability of a compound to scavenge the **ABTS** radical cation (**ABTS•+**).[5] The **ABTS•+** is generated by the oxidation of **ABTS** with a strong oxidizing agent, such as potassium persulfate.[1][3] The resulting stable radical has a characteristic blue-green color with maximum absorbance at 734 nm.[1][7] When an antioxidant is added to the solution, it donates an electron or a hydrogen atom to the **ABTS•+**, neutralizing it and causing a reduction in absorbance.[4] The extent of this decolorization is proportional to the concentration and antioxidant activity of the sample.[1][4]

## Experimental Protocol

This protocol outlines the steps for determining the antioxidant activity of a sample using the **ABTS** assay and calculating the IC<sub>50</sub> value.

#### Materials and Reagents:

- 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (**ABTS**)
- Potassium persulfate ( $K_2S_2O_8$ )
- Phosphate Buffered Saline (PBS) or Ethanol/Methanol
- Test compounds (and a standard antioxidant like Trolox or Ascorbic Acid)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 734 nm
- Pipettes and other standard laboratory equipment

#### Procedure:

##### 1. Preparation of **ABTS** Radical Cation (**ABTS**•+) Stock Solution:

- Prepare a 7 mM solution of **ABTS** in deionized water.
- Prepare a 2.45 mM solution of potassium persulfate in deionized water.
- Mix the two solutions in equal volumes (1:1 ratio).
- Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the **ABTS**•+ radical.[\[3\]](#)[\[8\]](#)[\[9\]](#)

##### 2. Preparation of **ABTS**•+ Working Solution:

- Before the assay, dilute the **ABTS**•+ stock solution with a suitable solvent (e.g., PBS, ethanol, or methanol) to obtain an absorbance of  $0.70 \pm 0.02$  at 734 nm.[\[8\]](#)[\[9\]](#)

##### 3. Preparation of Sample and Standard Solutions:

- Prepare a stock solution of your test compound in a suitable solvent.
- From the stock solution, prepare a series of dilutions to be tested (e.g., 5-7 different concentrations).[\[10\]](#)

- Prepare a similar dilution series for a standard antioxidant (e.g., Trolox).

#### 4. Assay Procedure:

- Add a small volume (e.g., 10 µL) of the sample or standard dilutions to the wells of a 96-well microplate.<sup>[8]</sup>
- Add a larger volume (e.g., 190 µL) of the **ABTS**•+ working solution to each well.<sup>[11]</sup>
- Include a control well containing the solvent used for your samples instead of the antioxidant.
- Incubate the plate at room temperature for a specified time (e.g., 6-30 minutes).<sup>[1][6]</sup>
- Measure the absorbance of each well at 734 nm using a microplate reader.

#### 5. Data Analysis:

- Calculate the Percentage Inhibition: The percentage of **ABTS**•+ scavenging activity is calculated using the following formula:

$$\% \text{ Inhibition} = [( \text{Absorbance of Control} - \text{Absorbance of Sample} ) / \text{Absorbance of Control}] \times 100^{[8]}$$

- Determine the IC<sub>50</sub> Value: The IC<sub>50</sub> value is the concentration of the sample that causes 50% inhibition of the **ABTS** radical. To determine the IC<sub>50</sub> value:
  - Plot the percentage inhibition against the corresponding concentrations of your test compound.
  - Perform a linear regression analysis on the data points in the linear range of the curve.<sup>[10]</sup>
  - The IC<sub>50</sub> value can be calculated from the equation of the line ( $y = mx + c$ ), where  $y = 50$ .<sup>[12][13]</sup> Alternatively, non-linear regression analysis can be used for a more accurate determination.<sup>[14]</sup>

## Data Presentation

Quantitative data from the **ABTS** assay should be summarized in a clear and organized manner.

Table 1: Percentage Inhibition of **ABTS** Radical by Different Concentrations of a Test Compound

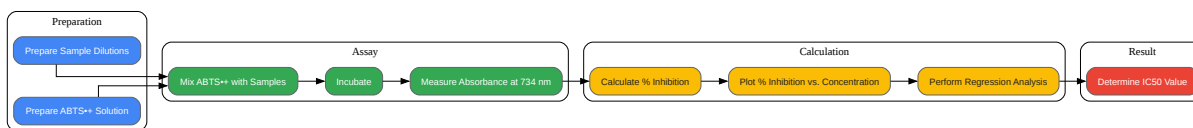
Concentration (µg/mL)	Absorbance at 734 nm (Mean ± SD)	Percentage Inhibition (%)
Control (0)	0.702 ± 0.015	0
10	0.561 ± 0.012	20.09
25	0.420 ± 0.010	40.17
50	0.285 ± 0.008	59.40
75	0.152 ± 0.005	78.35
100	0.088 ± 0.004	87.46

Table 2: IC50 Values of Test Compound and Standard Antioxidant

Compound	IC50 Value (µg/mL)
Test Compound A	42.5
Trolox (Standard)	8.2

## Visualization of the Workflow

The following diagram illustrates the logical workflow for calculating the IC50 value from the **ABTS** assay percentage inhibition data.



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Caption: Workflow for IC50 value determination using the **ABTS** assay.

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